(S)-N-(2-Hydroxy-2-methyl-1-phenyl-propyl)-4-methyl-benzenesulfonamide
Overview
Description
(S)-N-(2-Hydroxy-2-methyl-1-phenyl-propyl)-4-methyl-benzenesulfonamide is a chiral sulfonamide compound It is characterized by the presence of a hydroxy group, a methyl group, and a phenyl group attached to a propyl chain, which is further connected to a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(2-Hydroxy-2-methyl-1-phenyl-propyl)-4-methyl-benzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylbenzenesulfonyl chloride and (S)-2-hydroxy-2-methyl-1-phenyl-propylamine.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under an inert atmosphere to prevent oxidation. The reaction mixture is cooled to 0°C to control the exothermic nature of the reaction.
Coupling Reaction: The 4-methylbenzenesulfonyl chloride is added dropwise to a solution of (S)-2-hydroxy-2-methyl-1-phenyl-propylamine in the presence of a base such as triethylamine. The reaction is allowed to proceed at room temperature for several hours.
Purification: The crude product is purified by column chromatography or recrystallization to obtain the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors with precise temperature and pressure control to ensure consistent product quality.
Automated Systems: Employing automated systems for the addition of reagents and monitoring of reaction parameters.
Efficient Purification: Implementing efficient purification techniques such as continuous chromatography to handle large quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
(S)-N-(2-Hydroxy-2-methyl-1-phenyl-propyl)-4-methyl-benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can be substituted with other functional groups using reagents like tosyl chloride (TsCl) or mesyl chloride (MsCl).
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in ether at reflux temperature.
Substitution: TsCl in pyridine at 0°C.
Major Products
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the corresponding amine.
Substitution: Formation of the corresponding tosylate or mesylate derivative.
Scientific Research Applications
(S)-N-(2-Hydroxy-2-methyl-1-phenyl-propyl)-4-methyl-benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is utilized in the development of novel materials with specific properties such as conductivity or fluorescence.
Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of (S)-N-(2-Hydroxy-2-methyl-1-phenyl-propyl)-4-methyl-benzenesulfonamide involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It can modulate biochemical pathways by inhibiting or activating certain enzymes, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
®-N-(2-Hydroxy-2-methyl-1-phenyl-propyl)-4-methyl-benzenesulfonamide: The enantiomer of the compound with similar chemical properties but different biological activity.
N-(2-Hydroxy-2-methyl-1-phenyl-propyl)-benzenesulfonamide: Lacks the methyl group on the benzene ring, resulting in different reactivity and applications.
Uniqueness
(S)-N-(2-Hydroxy-2-methyl-1-phenyl-propyl)-4-methyl-benzenesulfonamide is unique due to its chiral nature and the presence of both hydroxy and sulfonamide functional groups, which confer specific reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
N-[(1S)-2-hydroxy-2-methyl-1-phenylpropyl]-4-methylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S/c1-13-9-11-15(12-10-13)22(20,21)18-16(17(2,3)19)14-7-5-4-6-8-14/h4-12,16,18-19H,1-3H3/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVQXNICBNVQJO-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](C2=CC=CC=C2)C(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650265 | |
Record name | N-[(1S)-2-Hydroxy-2-methyl-1-phenylpropyl]-4-methylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40650265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
627534-43-4 | |
Record name | N-[(1S)-2-Hydroxy-2-methyl-1-phenylpropyl]-4-methylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40650265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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